Cas no 1597242-04-0 (1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane)

1-Iodo-2-(4,4,4-trifluorobutoxy)cyclohexane is a fluorinated cyclohexane derivative featuring an iodo substituent and a trifluorobutoxy side chain. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of fluorinated molecules. The presence of both iodine and a trifluorobutyl ether group allows for further functionalization via cross-coupling reactions or nucleophilic substitutions, making it valuable for pharmaceutical and agrochemical research. Its structural features, including the electron-withdrawing trifluoromethyl group, may enhance metabolic stability in derived compounds. The cyclohexane backbone provides rigidity, which can be leveraged in the design of bioactive molecules with defined stereochemistry.
1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane structure
1597242-04-0 structure
Product name:1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane
CAS No:1597242-04-0
MF:C10H16F3IO
MW:336.13312625885
CID:5848367
PubChem ID:114774810

1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane Chemical and Physical Properties

Names and Identifiers

    • 1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane
    • 1597242-04-0
    • EN300-1134895
    • Inchi: 1S/C10H16F3IO/c11-10(12,13)6-3-7-15-9-5-2-1-4-8(9)14/h8-9H,1-7H2
    • InChI Key: JMFYXGAROOMHMA-UHFFFAOYSA-N
    • SMILES: IC1CCCCC1OCCCC(F)(F)F

Computed Properties

  • Exact Mass: 336.01980g/mol
  • Monoisotopic Mass: 336.01980g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 9.2Ų

1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1134895-2.5g
1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane
1597242-04-0 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-1134895-0.5g
1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane
1597242-04-0 95%
0.5g
$946.0 2023-10-26
Enamine
EN300-1134895-1.0g
1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane
1597242-04-0
1g
$1286.0 2023-06-09
Enamine
EN300-1134895-5.0g
1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane
1597242-04-0
5g
$3728.0 2023-06-09
Enamine
EN300-1134895-1g
1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane
1597242-04-0 95%
1g
$986.0 2023-10-26
Enamine
EN300-1134895-0.05g
1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane
1597242-04-0 95%
0.05g
$827.0 2023-10-26
Enamine
EN300-1134895-10.0g
1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane
1597242-04-0
10g
$5528.0 2023-06-09
Enamine
EN300-1134895-5g
1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane
1597242-04-0 95%
5g
$2858.0 2023-10-26
Enamine
EN300-1134895-0.25g
1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane
1597242-04-0 95%
0.25g
$906.0 2023-10-26
Enamine
EN300-1134895-10g
1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane
1597242-04-0 95%
10g
$4236.0 2023-10-26

Additional information on 1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane

Recent Advances in the Study of 1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane (CAS: 1597242-04-0) in Chemical Biology and Pharmaceutical Research

1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane (CAS: 1597242-04-0) is a fluorinated cyclohexane derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural and chemical properties. This compound, characterized by the presence of an iodine atom and a trifluorobutoxy group, has shown potential in various applications, including drug discovery, medicinal chemistry, and material science. Recent studies have explored its synthesis, reactivity, and biological activities, providing valuable insights into its utility as a building block for more complex molecules.

The synthesis of 1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane has been optimized to improve yield and purity, with recent reports highlighting the use of novel catalytic systems and solvent-free conditions. These advancements have facilitated its broader application in research and development. Furthermore, the compound's reactivity has been investigated in the context of cross-coupling reactions, where it serves as a versatile intermediate for the construction of fluorinated organic molecules. Such reactions are critical in the development of pharmaceuticals, as fluorination often enhances the metabolic stability and bioavailability of drug candidates.

In medicinal chemistry, 1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane has been explored as a precursor for the synthesis of bioactive molecules. Recent studies have demonstrated its incorporation into compounds with potential therapeutic effects, including antimicrobial and anti-inflammatory agents. The trifluorobutoxy group, in particular, has been shown to influence the lipophilicity and binding affinity of these molecules, making them more effective in targeting specific biological pathways. Additionally, the iodine atom provides a handle for further functionalization, enabling the development of diverse chemical libraries for high-throughput screening.

Beyond its applications in drug discovery, 1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane has also been investigated for its role in material science. Its unique combination of fluorine and iodine atoms makes it a promising candidate for the design of advanced materials with tailored properties, such as enhanced thermal stability and resistance to degradation. Recent work has focused on incorporating this compound into polymers and coatings, where its fluorinated moiety can impart desirable characteristics like hydrophobicity and chemical inertness.

In conclusion, 1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane (CAS: 1597242-04-0) represents a versatile and valuable compound in the fields of chemical biology and pharmaceutical research. Its synthetic accessibility, reactivity, and potential applications in drug discovery and material science underscore its importance as a tool for innovation. Future research is expected to further elucidate its mechanisms of action and expand its utility in developing next-generation therapeutics and materials.

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